molecular formula C7H15NO2 B13273704 4-Amino-5-methylhexanoic acid

4-Amino-5-methylhexanoic acid

Cat. No.: B13273704
M. Wt: 145.20 g/mol
InChI Key: HYYFSIISRIDZPM-UHFFFAOYSA-N
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Description

4-Amino-5-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of hexanoic acid, characterized by the presence of an amino group at the fourth carbon and a methyl group at the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylhexanoic acid can be achieved through several methods. One common approach involves the nitrilase-mediated biocatalysis of nitriles to corresponding carboxylic acids. This method is favored due to its high regio-, chemo-, and stereoselectivity, as well as its environmental friendliness .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of intermediate compounds using catalysts such as Raney Nickel. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides.

Scientific Research Applications

4-Amino-5-methylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. In the case of its use in pharmaceuticals, it acts by modulating the activity of neurotransmitters in the nervous system, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-methylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its high selectivity in reactions and its role as a precursor in pharmaceutical synthesis highlight its importance in various fields.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-amino-5-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-5(2)6(8)3-4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

HYYFSIISRIDZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)O)N

Origin of Product

United States

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